

Bacteriophage VA5: A Technical Overview of its Classification, Taxonomy, and Biological Characteristics

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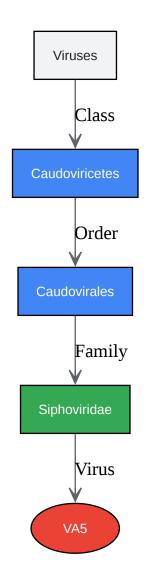
Abstract

Bacteriophage **VA5**, a lytic phage targeting the pathogenic bacterium Vibrio alginolyticus, presents a promising candidate for biocontrol applications in aquaculture. This document provides a comprehensive technical guide on the classification, taxonomy, and key biological features of bacteriophage **VA5**. All quantitative data are summarized for clarity, and detailed methodologies for its isolation and characterization are provided. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of bacteriophages.

Classification and Taxonomy

Bacteriophage **VA5** is classified based on its morphological and genomic characteristics. Electron microscopy reveals a structure consisting of an icosahedral head and a long, non-contractile tail.[1][2] This morphology places it within the order Caudovirales and the family Siphoviridae.[2][3] Further phylogenetic analysis, based on whole-genome sequencing, positions **VA5** within the class of Caudoviricetes.[1]





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Figure 1: Taxonomic classification of Bacteriophage VA5.

Morphological and Genomic Characteristics

Bacteriophage **VA5** possesses a distinct morphology and a circular double-stranded DNA (dsDNA) genome.[2][4][5] The key quantitative characteristics are summarized in the table below.



Feature	Value	Reference
Morphology		
Head	Icosahedral	[1]
Tail	Long, non-contractile	[1][2]
Genome		
Туре	Circular dsDNA	[2]
Size	35,866 bp	[2][5]
G+C Content	46%	[2][5]
Open Reading Frames (ORFs)	524	[2]
GenBank Accession	OR754009	[2]

Biological Properties and Lytic Cycle

Bacteriophage **VA5** is a lytic phage with a demonstrated ability to infect and lyse Vibrio alginolyticus. Its lytic cycle and stability under various conditions have been characterized.[4][5]

Parameter	Value	Reference
Host	Vibrio alginolyticus	[5]
Optimal Multiplicity of Infection (MOI)	1	[2][5]
Latent Period	20 minutes	[2][5]
Outbreak Period	30 minutes	[5]
Burst Size	92.26 PFU/cell	[2][5]
pH Stability	Active between pH 2-10	[2][5]
Temperature Stability	Active between -20°C and 70°C	[2][5]



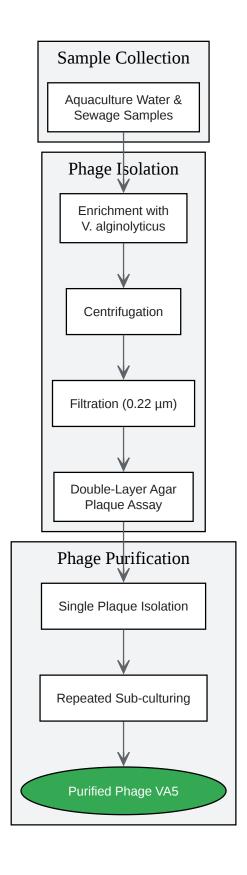
Experimental Protocols

The following sections detail the key experimental methodologies used in the isolation and characterization of bacteriophage **VA5**.

Phage Isolation and Purification

Bacteriophage **VA5** was isolated from seafood aquaculture water and environmental sewage. The standard double-layer agar plate method was employed for this purpose.





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Figure 2: Workflow for the isolation and purification of Bacteriophage **VA5**.



Methodology:

- Sample Collection: Samples were collected from seafood aquaculture water and environmental sewage.[4]
- Enrichment: Samples were enriched with the host bacterium, Vibrio alginolyticus, to increase the phage titer.
- Centrifugation and Filtration: The enriched culture was centrifuged to remove bacterial cells and debris, followed by filtration through a 0.22 μm filter to obtain a cell-free phage lysate.
- Plaque Assay: The presence of phages was confirmed by observing plaques (clear zones of lysis) on a lawn of V. alginolyticus using the double-layer agar method.[4]
- Purification: A single, well-isolated plaque was picked and used to infect a fresh culture of the host bacteria. This process was repeated multiple times to ensure a pure phage strain.[2]

Morphological Characterization

The morphology of bacteriophage **VA5** was determined using Transmission Electron Microscopy (TEM).

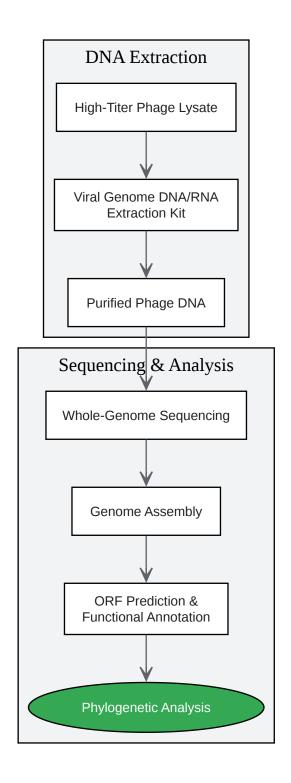
Methodology:

- Phage Concentration: A high-titer phage lysate was prepared and concentrated.
- Staining: The concentrated phage sample was negatively stained, typically with uranyl acetate or phosphotungstic acid.
- Imaging: The stained sample was observed under a transmission electron microscope to visualize the phage particles and determine their morphology.[4]

Genomic Analysis

The genomic DNA of bacteriophage **VA5** was extracted and sequenced to determine its characteristics.





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Figure 3: Workflow for the genomic analysis of Bacteriophage VA5.

Methodology:



- DNA Extraction: The viral genomic DNA was extracted from a purified, high-titer phage lysate using a commercial viral genome DNA/RNA extraction kit.[4]
- Whole-Genome Sequencing: The extracted DNA was subjected to whole-genome sequencing.
- Bioinformatic Analysis: The resulting sequence data was assembled to obtain the complete genome sequence. Open Reading Frames (ORFs) were predicted using software such as BPROM.[2] Phylogenetic analysis was conducted to determine the taxonomic relationship of VA5 to other bacteriophages.[4]

One-Step Growth Curve

The one-step growth curve experiment was performed to determine the latent period and burst size of bacteriophage **VA5**.

Methodology:

- Infection: A culture of V. alginolyticus in the exponential growth phase was infected with bacteriophage **VA5** at a specific Multiplicity of Infection (MOI).
- Adsorption: The mixture was incubated for a short period to allow for phage adsorption to the bacterial cells.
- Removal of Unadsorbed Phages: The culture was centrifuged to pellet the infected bacteria, and the supernatant containing unadsorbed phages was discarded. The pellet was resuspended in fresh culture medium.
- Sampling and Titering: Samples were taken at regular intervals over a period of time. The phage titer in each sample was determined using the double-layer agar plaque assay.
- Data Analysis: The results were plotted to generate a one-step growth curve, from which the latent period and burst size were calculated.[4]

Host Range Determination

The lytic activity of bacteriophage **VA5** was tested against a panel of different bacterial strains to determine its host range.



Methodology:

- Bacterial Lawns: Lawns of each test bacterial strain were prepared on agar plates.
- Spot Test: A small volume of the phage **VA5** lysate was spotted onto each bacterial lawn.
- Incubation: The plates were incubated to allow for bacterial growth and phage lysis.
- Observation: The plates were examined for the presence of clear zones of lysis at the spot of phage application, indicating susceptibility of the bacterial strain to the phage. Phage VA5 showed lytic activity against 11 bacterial strains, with particularly strong activity against Vibrio parahaemolyticus and Pseudomonas fluorescens.[5]

Conclusion

Bacteriophage **VA5** is a Siphoviridae phage with a broad host range and robust stability under various environmental conditions. Its well-characterized lytic cycle and genomic features make it a strong candidate for further investigation as a biocontrol agent against Vibrio infections in aquaculture. The detailed protocols provided herein offer a framework for the replication and extension of these findings.

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